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Compound of Interest

Compound Name: 2-Chloropropionamide

CAS No.: 7474-02-4

Cat. No.: B7799964

Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloropropionamide

Abstract

2-Chloropropionamide (CAS No: 27816-36-0) is a halogenated amide of significant interest in

synthetic chemistry and drug discovery.[1][2] Its utility as a stereochemically tunable, low-

reactivity electrophile for covalent probe development underscores the necessity of a

comprehensive understanding of its physicochemical properties.[3] This guide provides an in-

depth analysis of 2-Chloropropionamide, detailing its chemical identity, structural features,

and core physicochemical parameters. We offer field-proven, detailed protocols for the

experimental determination of key properties such as solubility and spectroscopic identity,

designed for researchers, scientists, and drug development professionals. The narrative

emphasizes the causal links between these properties and their implications for practical

application, particularly in the realm of covalent inhibitor design.
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Correctly identifying a compound is the foundational step for any scientific investigation. 2-
Chloropropionamide is systematically named 2-chloropropanamide under IUPAC

nomenclature.[2]

Molecular Formula: C₃H₆ClNO[1]

Molecular Weight: 107.54 g/mol [2]

CAS Registry Number: 27816-36-0[1][4]

Canonical SMILES: CC(C(=O)N)Cl[2]

InChIKey: OEZPDHRXGCLGKB-UHFFFAOYSA-N[1]

The structure features a central chiral carbon, indicating the potential for stereoisomers. This is

a critical consideration in drug development, where enantiomers can exhibit vastly different

pharmacological and toxicological profiles. The presence of an amide functional group and a

chlorine atom on the α-carbon dictates its chemical reactivity and physical properties.[3]

Core Physicochemical Properties
A summary of the key physical and chemical properties of 2-Chloropropionamide is

presented below. These values are essential for designing experimental conditions, predicting

behavior in various matrices, and ensuring safe handling.

Property Value Source

Appearance
White to beige crystalline

powder
[5]

Melting Point 77-81 °C (lit.) [5]

Boiling Point 239.8 ± 13.0 °C (Predicted) [5]

Molecular Weight 107.54 g/mol

Density
1.1079 g/cm³ (Rough

Estimate)
[5]

pKa 14.69 ± 0.50 (Predicted) [5]
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Spectroscopic Profile
Spectroscopic analysis provides an unambiguous fingerprint for compound identification and

structural elucidation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. Key

signals would include a doublet for the methyl (CH₃) protons, a quartet for the methine (CH)

proton, and two broad singlets for the amide (NH₂) protons. The solvent used for analysis,

typically CDCl₃, will influence the chemical shifts of the amide protons.[6]

¹³C NMR Spectroscopy: The carbon NMR would show three distinct signals corresponding to

the methyl carbon, the chlorinated α-carbon, and the carbonyl carbon of the amide group.[2]

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong N-H stretching bands

for the primary amide group (around 3200-3400 cm⁻¹), a prominent C=O stretching vibration

(amide I band) at approximately 1650 cm⁻¹, and a C-Cl stretching band typically found in the

600-800 cm⁻¹ region.[1][2]

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) shows a

characteristic fragmentation pattern. The molecular ion peak (M⁺) would be observed at m/z

107, with a corresponding M+2 peak at m/z 109 in an approximate 3:1 ratio, which is

indicative of the presence of a single chlorine atom. A common fragment corresponds to the

loss of the chlorine atom, and the base peak is often observed at m/z 44.[2]

Solubility Characteristics
The solubility of a compound is a critical determinant of its utility, impacting everything from

reaction kinetics to bioavailability. While extensive quantitative data for 2-Chloropropionamide
in a wide range of solvents is not readily available in published literature, its solubility profile

can be predicted based on its molecular structure.

Predicted Solubility Profile:

Polar Protic Solvents (e.g., Water, Methanol): Limited to moderate solubility is expected. The

polar amide group can participate in hydrogen bonding, but the hydrophobic contributions of

the alkyl backbone and chlorine atom may limit extensive solubility in water.[7]
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Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Good solubility is anticipated due to

favorable dipole-dipole interactions with the amide moiety.[7]

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is expected due to

the "like dissolves like" principle.[7]

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted, as the polar amide

group is incompatible with nonpolar environments.[7]

Given the importance of this parameter, a robust experimental protocol for its determination is

essential. The shake-flask method is the gold standard for determining thermodynamic

equilibrium solubility.[8]
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Phase 1: Preparation

Phase 2: Equilibration

Phase 3: Analysis

Phase 4: Calculation

Prepare Solvent & Stock Solution

Add Excess Solid to Solvent

Step 1

Agitate at Constant Temp
(e.g., 24-48 hours)

Step 2

Filter to Remove
Undissolved Solid

Step 3

Dilute Saturated Filtrate

Step 4

Quantify by HPLC-UV

Step 5

Calculate Solubility (mg/mL)

Input

Generate Calibration Curve

Input
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Caption: Relationship between Physicochemical Properties and Drug Development.

Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, 2-Chloropropionamide is classified as a hazardous substance. [2][9]

Hazard Statements:

H315: Causes skin irritation. [2] * H319: Causes serious eye irritation. [2] * H335: May

cause respiratory irritation. [2]* Signal Word: Warning [9]* Personal Protective Equipment

(PPE): When handling 2-Chloropropionamide, appropriate PPE is mandatory. This

includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab

coat. [9]Work should be conducted in a well-ventilated fume hood to avoid inhalation of

dust or vapors. [9]* First Aid Measures: In case of contact, immediately flush eyes or skin

with copious amounts of water for at least 15 minutes and seek medical attention. If

inhaled, move the individual to fresh air. [9]

Experimental Protocols
The following protocols are provided as self-validating systems for the characterization of 2-
Chloropropionamide.

Protocol: Determination of Thermodynamic Solubility
Objective: To determine the equilibrium solubility of 2-Chloropropionamide in a given solvent

using the shake-flask method.

Materials:
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2-Chloropropionamide (solid)

Test solvent (e.g., Phosphate Buffered Saline pH 7.4)

HPLC-grade acetonitrile and water

Analytical balance, vortex mixer, orbital shaker

2 mL glass vials, 0.22 µm syringe filters

Calibrated HPLC-UV system

Methodology:

Preparation: Add an excess amount of solid 2-Chloropropionamide (approx. 5-10 mg) to a

vial containing a known volume (e.g., 1 mL) of the test solvent. The presence of undissolved

solid at the end of the experiment is crucial for ensuring saturation.

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-

controlled environment (e.g., 25°C). Agitate the samples for at least 24 hours to ensure

equilibrium is reached. A 48-hour time point can be included to confirm that equilibrium has

been maintained.

Sample Processing: After equilibration, allow the vials to stand for 1 hour to let the excess

solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm

syringe filter to remove all particulate matter.

Quantification:

Prepare a stock solution of 2-Chloropropionamide in acetonitrile at a known

concentration (e.g., 1 mg/mL).

Create a set of calibration standards (e.g., 1-100 µg/mL) by serially diluting the stock

solution.

Dilute the filtered sample with acetonitrile to a concentration that falls within the range of

the calibration curve.
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Analyze the standards and the diluted sample by a validated HPLC-UV method.

Calculation: Construct a calibration curve by plotting peak area versus concentration. Use

the linear regression equation to determine the concentration of the diluted sample.

Calculate the original solubility by correcting for the dilution factor.

Protocol: Characterization by ¹H NMR Spectroscopy
Objective: To confirm the identity and assess the purity of 2-Chloropropionamide.

Materials:

2-Chloropropionamide sample (approx. 5-10 mg)

Deuterated chloroform (CDCl₃)

NMR tubes, Pasteur pipettes

NMR spectrometer (e.g., 400 MHz)

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of the 2-Chloropropionamide sample

in about 0.7 mL of CDCl₃ directly in a clean, dry NMR tube.

Shimming: Cap the tube and vortex gently to ensure complete dissolution. Place the tube in

the NMR spectrometer and perform standard shimming procedures to optimize the magnetic

field homogeneity.

Acquisition: Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect at least 16

scans to ensure a good signal-to-noise ratio.

Processing: Process the acquired Free Induction Decay (FID) using appropriate software.

Apply a Fourier transform, phase correction, and baseline correction.

Analysis: Integrate the peaks to determine the relative ratios of the protons. Compare the

observed chemical shifts and coupling patterns to established reference data to confirm the
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structure. The absence of significant impurity peaks provides an indication of sample purity.

Conclusion
2-Chloropropionamide is a valuable chemical entity with distinct physicochemical properties

that make it suitable for specific applications in modern chemical research, most notably in the

targeted design of covalent therapeutics. Its moderate reactivity, crystalline nature, and

characteristic spectroscopic profile provide a solid foundation for its use. The protocols and

data presented in this guide are intended to equip researchers with the necessary technical

knowledge to confidently handle, characterize, and deploy 2-Chloropropionamide in their

experimental workflows, thereby ensuring both scientific integrity and operational safety.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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